Cas no 2228537-24-2 (3-Ethoxy-4-methoxybenzene-1-sulfonyl fluoride)

3-Ethoxy-4-methoxybenzene-1-sulfonyl fluoride is a sulfonyl fluoride derivative characterized by its ethoxy and methoxy substituents on the benzene ring. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the development of sulfonamide-based compounds. Its sulfonyl fluoride moiety offers selective reactivity, making it valuable for click chemistry applications and covalent inhibitor design. The ethoxy and methoxy groups enhance solubility and modulate electronic properties, facilitating controlled functionalization. The compound’s stability under mild conditions and compatibility with diverse reaction environments underscore its utility in medicinal chemistry and materials science. Proper handling is advised due to its potential reactivity as a sulfonylating agent.
3-Ethoxy-4-methoxybenzene-1-sulfonyl fluoride structure
2228537-24-2 structure
Product Name:3-Ethoxy-4-methoxybenzene-1-sulfonyl fluoride
CAS No:2228537-24-2
MF:C9H11FO4S
MW:234.244645357132
CID:6519282
PubChem ID:165884745
Update Time:2025-05-26

3-Ethoxy-4-methoxybenzene-1-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • 2228537-24-2
    • EN300-1989197
    • 3-ethoxy-4-methoxybenzene-1-sulfonyl fluoride
    • 3-Ethoxy-4-methoxybenzene-1-sulfonyl fluoride
    • Inchi: 1S/C9H11FO4S/c1-3-14-9-6-7(15(10,11)12)4-5-8(9)13-2/h4-6H,3H2,1-2H3
    • InChI Key: ZNOAFDHJQSUZBC-UHFFFAOYSA-N
    • SMILES: S(C1=CC=C(C(=C1)OCC)OC)(=O)(=O)F

Computed Properties

  • Exact Mass: 234.03620816g/mol
  • Monoisotopic Mass: 234.03620816g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 61Ų

3-Ethoxy-4-methoxybenzene-1-sulfonyl fluoride Pricemore >>

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Additional information on 3-Ethoxy-4-methoxybenzene-1-sulfonyl fluoride

Comprehensive Overview of 3-Ethoxy-4-methoxybenzene-1-sulfonyl fluoride (CAS No. 2228537-24-2)

3-Ethoxy-4-methoxybenzene-1-sulfonyl fluoride (CAS No. 2228537-24-2) is a specialized sulfonyl fluoride derivative that has garnered significant attention in modern organic synthesis and medicinal chemistry. This compound, characterized by its unique ethoxy and methoxy substituents, serves as a versatile building block for designing advanced molecular architectures. Its sulfonyl fluoride group is particularly noteworthy, as it enables selective reactions under mild conditions, making it invaluable for click chemistry applications and proteomics research.

In recent years, the demand for sulfonyl fluoride-based compounds has surged due to their role in covalent inhibitor development and bioconjugation strategies. Researchers are increasingly exploring 3-Ethoxy-4-methoxybenzene-1-sulfonyl fluoride for its potential in targeted drug delivery systems and enzyme inhibition studies. Its stability and reactivity profile align with the growing trend of fragment-based drug discovery, where precision and selectivity are paramount.

The compound’s CAS No. 2228537-24-2 is frequently searched in academic and industrial databases, reflecting its relevance in high-throughput screening and chemical biology. Unlike traditional sulfonyl chlorides, sulfonyl fluorides like this derivative exhibit enhanced hydrolytic stability, reducing side reactions and improving yield in peptide modification and protein labeling. This attribute has positioned it as a preferred choice for bioorthogonal chemistry applications.

From a synthetic perspective, 3-Ethoxy-4-methoxybenzene-1-sulfonyl fluoride offers a balance between reactivity and safety, addressing concerns in green chemistry initiatives. Its methoxy and ethoxy groups contribute to electron-rich aromatic systems, facilitating electrophilic aromatic substitution reactions. These features are critical for developing fluorescent probes and molecular sensors, which are pivotal in diagnostic imaging and cellular tracking technologies.

Industry experts highlight the compound’s compatibility with automated synthesis platforms, a key factor driving its adoption in combinatorial chemistry. As the pharmaceutical sector shifts toward personalized medicine, the demand for modular and scalable intermediates like CAS No. 2228537-24-2 is expected to rise. Its integration into AI-driven drug design workflows further underscores its future potential.

Environmental and regulatory considerations also favor sulfonyl fluorides over conventional reagents. Their lower toxicity and reduced waste generation align with sustainable chemistry goals. For instance, 3-Ethoxy-4-methoxybenzene-1-sulfonyl fluoride is increasingly referenced in patents related to biodegradable materials and eco-friendly catalysts, reflecting broader industrial trends.

In summary, 3-Ethoxy-4-methoxybenzene-1-sulfonyl fluoride (CAS No. 2228537-24-2) exemplifies innovation at the intersection of chemistry and biotechnology. Its multifaceted applications—from drug discovery to materials science—make it a cornerstone of modern research. As scientific inquiries evolve, this compound will likely remain at the forefront of cutting-edge developments.

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